molecular formula C14H24NO5PS2 B1269062 Bensulide oxon CAS No. 20243-81-6

Bensulide oxon

Cat. No.: B1269062
CAS No.: 20243-81-6
M. Wt: 381.5 g/mol
InChI Key: XFTSUNODOZMOBM-UHFFFAOYSA-N
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Description

Bensulide oxon is an organophosphate compound derived from bensulide, a selective herbicide. It is characterized by the replacement of a phosphorus-sulfur bond with a phosphorus-oxygen bond in its structure. This transformation results in a compound with distinct chemical and biological properties. This compound is primarily studied for its environmental fate and potential impact on non-target organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bensulide oxon is synthesized through the oxidation of bensulide. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the selective oxidation of the phosphorus-sulfur bond to a phosphorus-oxygen bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to maximize yield and purity. The final product is purified through techniques such as distillation or crystallization to obtain this compound of high purity .

Chemical Reactions Analysis

Types of Reactions: Bensulide oxon undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bensulide oxon is extensively studied for its environmental impact and potential toxicity to non-target organisms. Key research areas include:

    Environmental Fate Studies: Investigating the persistence and degradation of this compound in soil and water.

    Ecotoxicological Studies: Examining the effects of this compound on aquatic and soil organisms, including algae, invertebrates, and fish.

    Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples.

Mechanism of Action

Bensulide oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission and resulting in neurotoxicity. The primary molecular target is acetylcholinesterase, and the pathway involves the disruption of normal neurotransmission .

Comparison with Similar Compounds

Uniqueness of Bensulide Oxon: this compound is unique due to its specific origin from bensulide, a selective herbicide. Unlike other organophosphate oxons primarily used as insecticides, this compound is studied for its herbicidal properties and environmental impact. Its selective action on plant species and its degradation behavior in the environment distinguish it from other similar compounds .

Properties

IUPAC Name

N-[2-di(propan-2-yloxy)phosphorylsulfanylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24NO5PS2/c1-12(2)19-21(16,20-13(3)4)22-11-10-15-23(17,18)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTSUNODOZMOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NO5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037500
Record name Bensulide oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20243-81-6
Record name Bensulide oxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020243816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bensulide oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENSULIDE OXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H81ECF458
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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